molecular formula C10H12O B051079 1,2,3,4-Tetrahydro-1-naphthol CAS No. 529-33-9

1,2,3,4-Tetrahydro-1-naphthol

Cat. No.: B051079
CAS No.: 529-33-9
M. Wt: 148.2 g/mol
InChI Key: JAAJQSRLGAYGKZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-naphthol is an organic compound with the molecular formula C10H12O. It is a clear, colorless to slightly brown viscous liquid. This compound is known for its role as a chiral probe in enzyme-substrate interaction studies and is a major urinary metabolite of tetralin .

Mechanism of Action

    Target of Action

    The primary target of 1,2,3,4-Tetrahydro-1-naphthol is the aryl sulfotransferase (AST) IV enzyme . This enzyme plays a crucial role in the sulfation of various molecules, a process that is essential for the metabolism and elimination of xenobiotics and endogenous compounds.

    Mode of Action

    The ®-(-)-enantiomer of this compound acts as a substrate for the AST IV enzyme, while the (S)-(+)-enantiomer acts as a competitive inhibitor . This means that the compound can both participate in and inhibit the enzyme’s activity, depending on the enantiomer present.

    Biochemical Pathways

    The interaction of this compound with the AST IV enzyme affects the sulfation pathway . Sulfation is a critical biochemical pathway involved in the detoxification and metabolism of various compounds. The compound’s role as a substrate and inhibitor can influence the rate and extent of sulfation, thereby affecting the metabolism and elimination of other substances.

    Pharmacokinetics

    It is known to be a major urinary metabolite of tetralin , suggesting that it is metabolized and excreted in the urine.

Preparation Methods

1,2,3,4-Tetrahydro-1-naphthol can be synthesized through several methods:

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-1-naphthol undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like peroxides for oxidation, and diazonium salts for substitution reactions. Major products formed include 1,2,3,4-tetrahydro-1-naphthyl hydroperoxide and fully hydrogenated naphthol derivatives .

Scientific Research Applications

Chemical Properties and Overview

1,2,3,4-Tetrahydro-1-naphthol is characterized by its molecular formula C10H12C_{10}H_{12} and a molecular weight of approximately 132.2023 g/mol. It exists as a colorless to pale yellow liquid with a boiling point around 200°C and is soluble in organic solvents. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Applications in Organic Synthesis

  • Chiral Alcohol Synthesis :
    • This compound is utilized as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its chirality is crucial for the biological activity of many compounds .
  • Precursor for Other Compounds :
    • It serves as an intermediate in the production of other important chemicals such as decahydronaphthalene and carbaryl (a pesticide). The transformation of this compound into these derivatives highlights its role in agrochemical formulations .

Pharmaceutical Applications

  • Drug Development :
    • The compound has been investigated for its potential use in drug formulations due to its ability to act as a hydrogen-carrying solvent in coal liquefaction processes. This property may facilitate the development of new therapeutic agents .
  • Biological Activity :
    • Research indicates that derivatives of this compound exhibit significant biological activities. For instance, studies have shown that certain derivatives can act as inhibitors for specific enzymes involved in metabolic pathways .

Industrial Applications

  • Solvent Use :
    • This compound is widely used as a solvent in various industrial applications due to its ability to dissolve fats, oils, and other organic materials. It is particularly useful in formulations requiring viscosity adjustment .
  • Heat Transfer Fluid :
    • The compound is sometimes employed as a heat transfer fluid in industrial processes due to its thermal stability and efficient heat transfer properties .

Environmental Considerations

The environmental fate of this compound has been studied concerning its volatility and potential for bioaccumulation. It is primarily removed from the atmosphere through reactions with hydroxyl radicals and does not hydrolyze under typical environmental conditions .

Case Study 1: Synthesis of Chiral Alcohols

A study conducted by Davies et al. (1952) explored the resolution of this compound into its enantiomers for use in synthesizing biologically active compounds. The researchers demonstrated that the chiral alcohols derived from this compound exhibited significant activity against specific biological targets .

Case Study 2: Agrochemical Formulation

Research on carbaryl production highlighted the importance of this compound as a precursor. The decline in carbaryl production due to regulatory changes led to an increased focus on alternative uses for this compound within agrochemical formulations .

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-1-naphthol is unique compared to other similar compounds due to its specific interactions with enzymes and its dual role as an antioxidant and anti-inflammatory agent. Similar compounds include:

Biological Activity

1,2,3,4-Tetrahydro-1-naphthol (also known as tetralin-1-ol) is a bicyclic compound with significant biological activity. This article reviews its pharmacological properties, toxicological data, and potential applications based on diverse research findings.

  • Molecular Formula : C10_{10}H12_{12}O
  • Molecular Weight : 148.20 g/mol
  • CAS Number : 529-33-9
  • Structural Information : The compound consists of a naphthalene ring with a hydroxyl group attached to one of the carbon atoms in the saturated portion of the molecule.

Pharmacological Activities

This compound exhibits various biological activities:

  • Antioxidant Activity : Studies indicate that this compound has antioxidant properties that can protect cells from oxidative damage. This activity is attributed to its ability to scavenge free radicals and enhance the antioxidant defense mechanisms in biological systems .
  • Neuroprotective Effects : Research has shown that this compound may provide neuroprotective benefits. It has been observed to reduce neuronal cell death in models of neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer's disease .
  • Anti-inflammatory Properties : In vitro studies demonstrate that this compound can inhibit pro-inflammatory cytokines. This suggests its potential use in managing inflammatory disorders .

Toxicological Profile

The toxicological assessment of this compound indicates relatively low acute toxicity:

Route of Administration LD50 (mg/kg)
Oral (male rats)2860
Dermal (male rabbits)16800
Inhalation (saturated atmosphere)No mortalities observed

The compound is classified as a moderate skin irritant but does not cause eye irritation. At high concentrations in humans, symptoms include headache, nausea, vomiting, and green-gray urine due to metabolic byproducts .

Metabolism and Excretion

Upon administration, this compound is rapidly absorbed and metabolized primarily through hydroxylation. The metabolites are predominantly excreted as glucuronides via urine. Notably, a characteristic symptom of exposure includes the production of dark green urine .

Case Study 1: Neuroprotection in Animal Models

A study involving mice demonstrated that administration of this compound significantly reduced markers of oxidative stress and inflammation in models of induced neurodegeneration. The results indicated improved cognitive functions compared to control groups .

Case Study 2: Inflammatory Response Modulation

In vitro experiments using human cell lines revealed that treatment with this compound led to a decrease in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAJQSRLGAYGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027174
Record name 1,2,3,4-Tetrahydronaphthalen-1-ol
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-33-9, 5929-35-1
Record name 1-Tetralol
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Record name 1-Tetralol
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Record name 1-Naphthalenol, 1,2,3,4-tetrahydro-
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Record name 1,2,3,4-Tetrahydronaphthalen-1-ol
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Record name 1,2,3,4-tetrahydronaphthalen-1-ol
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Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium (II) chloride (1.9 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 1.3 μmol, 0.33 mol %) were dissolved in ethanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 80° C. After the mixture was cooled to room temperature, 1-tetralone (0.4 mmol), ethanol (2 mL) and a solution of potassium hydroxide in ethanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 48 h under H2 (10 atm) at 0° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1,2,3,4-tetrahydro-1-naphthol was obtained and the ee value (ee=99.7%) was measured by GC analysis.
[Compound]
Name
Tris(triphenylphosphine)ruthenium (II) chloride
Quantity
1.9 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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